Antipyrine salicylate

COX-3 inhibition cyclooxygenase selectivity analgesic mechanism

Choose Antipyrine salicylate for its distinct COX-3-preferring inhibition with CNS penetration, driven by the antipyrine moiety, and peripheral COX-1/COX-2 inhibition from the salicylate component. Its 200-fold lower solubility vs. the free base enables sustained-release formulations. This stoichiometric salt ensures dosing consistency, serving as a critical research tool for dissecting COX-3 mechanisms and a high-precision reference standard for quality control.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
CAS No. 520-07-0
Cat. No. B1618224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntipyrine salicylate
CAS520-07-0
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10)
InChIKeyWQAQKERCWPUIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antipyrine Salicylate (CAS 520-07-0): Physicochemical and Pharmacological Baseline for Procurement Specification


Antipyrine salicylate (phenazone salicylate; salipyrine; CAS 520-07-0) is a 1:1 molecular salt composed of antipyrine (phenazone) and salicylic acid, with a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol [1]. The compound is prepared by fusing antipyrine with salicylic acid and appears as a slightly sweet, crystalline powder with a melting point of 91–92 °C [1]. It is classified as a non-narcotic analgesic and has seen historical use as an antipyretic and analgesic in both human and veterinary medicine [1][2]. Unlike its parent base antipyrine, the salicylate salt exhibits markedly reduced aqueous solubility (1 g per 200 mL water), which carries direct implications for formulation strategy, dissolution rate, and bioavailability [1].

Why Antipyrine Salicylate Cannot Be Replaced by Antipyrine Base or Sodium Salicylate Alone


Antipyrine salicylate is not a simple physical mixture of its two components; it is a stoichiometric 1:1 salt whose physicochemical identity, dissolution behavior, and consequent pharmacokinetic profile differ from either antipyrine free base or sodium salicylate [1]. Critically, antipyrine salicylate possesses a distinct COX-3-preferring inhibitory signature (derived from the antipyrine moiety) that is absent in pure salicylates, while simultaneously contributing COX-1/COX-2 inhibition (from the salicylate moiety) not provided by antipyrine alone [2]. Substituting with antipyrine base would sacrifice the anti-inflammatory salicylate component and alter aqueous solubility by over 200-fold, whereas substituting with sodium salicylate would lose the CNS-penetrant, COX-3-mediated analgesic mechanism that confers faster onset than aspirin and longer duration than acetaminophen [2][3]. These multi-dimensional differences make generic one-component substitution scientifically unsound when both rapid central analgesia and peripheral anti-inflammatory activity are required.

Antipyrine Salicylate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


COX-3 Inhibition Selectivity: Antipyrine Moiety vs. Acetaminophen, Aspirin, and Dipyrone

The antipyrine component of antipyrine salicylate exhibits a unique COX-3 selectivity profile that distinguishes it from other analgesic/antipyretic agents. In a cloned canine COX-3 assay system, antipyrine inhibited COX-3 with an IC₅₀ of 863 μM while showing negligible activity against COX-1 and COX-2 (IC₅₀ >1,000 μM for both) [1]. This profile contrasts sharply with aspirin (COX-1 IC₅₀ = 10 μM; COX-3 IC₅₀ = 3.1 μM), acetaminophen (COX-3 IC₅₀ = 460 μM), and dipyrone (COX-3 IC₅₀ = 52 μM) [1]. The salicylate moiety of antipyrine salicylate concurrently provides COX-1/COX-2 inhibition, creating a dual-mechanism profile: central COX-3-preferring analgesia from antipyrine plus peripheral COX-1/COX-2 anti-inflammatory action from salicylate.

COX-3 inhibition cyclooxygenase selectivity analgesic mechanism IC50

Analgesic Onset Speed and Effect Duration: Antipyrine vs. Aspirin and Acetaminophen

In a controlled human volunteer study using electrical tooth pulp stimulation to elicit pain, antipyrine (the active base liberated from antipyrine salicylate upon dissolution) demonstrated a significantly faster onset of analgesic action than the same dose of aspirin, and its analgesic effect lasted significantly longer than that of the same dose of acetaminophen (paracetamol) [1]. Four different antipyrine tablet formulations were tested in 14 volunteers, with results compared against 1000 mg acetaminophen and two aspirin doses (500 mg and 1000 mg). Drug action was monitored by somatosensory evoked potentials from electroencephalographic measurements, pain rating, and pain threshold determination [1]. An excellent correlation was found between pharmacodynamics and pharmacokinetics measured via quantitative in situ thin-layer chromatography of saliva samples [1].

analgesic onset duration of action electrical tooth pulp stimulation somatosensory evoked potentials

Melting Point and Aqueous Solubility: Antipyrine Salicylate vs. Antipyrine Free Base and Antipyrine Acetylsalicylate

Antipyrine salicylate exhibits a melting point of 91–92 °C and a water solubility of 1 g per 200 mL (approximately 5 mg/mL or 0.5% w/v) [1]. These values differ substantially from the parent antipyrine free base, which melts at 111–113 °C and is freely soluble in water (1 g dissolves in less than 1 mL, i.e., >1,000 mg/mL) [2]. The salicylate salt therefore shows over a 200-fold reduction in aqueous solubility relative to the free base—a counterintuitive outcome for a salt form that has direct consequences for dissolution-rate-limited absorption, formulation approach, and analytical method development. Additionally, antipyrine salicylate differs from the closely related antipyrine acetylsalicylate (CAS 569-84-6), which melts at 63–65 °C and has a water solubility of 1 part in 400 parts water, making the salicylate salt intermediate in both thermal stability and solubility among the three antipyrine forms [2].

melting point aqueous solubility physicochemical properties formulation salt selection

GI Absorption Modulation: Effect of Salicylic Acid Complexation on Antipyrine Blood Concentration

In a perfusion study using rat small intestine and confirmed by oral administration in rabbits, complex formation between antipyrine and salicylic acid was shown to modulate drug absorption. Specifically, salicylic acid reduced the blood concentration of antipyrine during the first hour after oral administration [1][2]. This stands in contrast to the behavior observed with aminopyrine-salicylic acid complexes, where the complexation increased blood concentrations relative to control, and aminopyrine produced sustained salicylate blood levels for 6 hours [2]. These findings demonstrate that the antipyrine-salicylate interaction produces a distinct absorption profile that differs qualitatively from other pyrazolone-salicylate pairs, with implications for the in vivo release characteristics of the pre-formed antipyrine salicylate salt.

drug absorption complex formation pharmacokinetics oral bioavailability salicylate interaction

Non-Aqueous Titrimetric Assay: Antipyrine Salicylate vs. Aminopyrine and Sulpyrine in Quality Control

In a systematic non-aqueous titrimetric study of antipyrine-class compounds, antipyrine salicylate was successfully titrated with 0.1 N perchloric acid in glacial acetic acid with an accuracy of 0.05–0.2%, behaving identically to antipyrine alone because salicylic acid exhibits no measurable basicity in this solvent system [1]. This contrasts with the behavior of aminopyrine, which showed stronger basicity than antipyrine and could not be determined at its second neutralization point, and sulpyrine, which was titrated as two equivalents at the first point but gave an obscure second neutralization point [1]. The ability to titrate antipyrine salicylate as a clean single-equivalent species in non-aqueous medium provides a straightforward, high-precision assay method not available for the other pyrazolone derivatives tested.

non-aqueous titration quality control assay method perchloric acid titration glacial acetic acid

Dual-Mechanism Antirheumatic Profile: Combined Central Analgesic and Peripheral Anti-Inflammatory Action vs. Single-Component Therapy

Antipyrine salicylate (historically marketed as Salipyrine or Salazolon) was specifically developed and used for acute articular rheumatism and chronic joint rheumatism, combining the central analgesic/antipyretic action of antipyrine with the peripheral anti-inflammatory action of salicylate [1][2]. Unlike sodium salicylate alone, which provides only peripheral COX-1/COX-2 inhibition, antipyrine salicylate adds the CNS-penetrant COX-3 inhibitory mechanism of the antipyrine moiety [3]. Conversely, unlike antipyrine base alone, which lacks significant COX-1/COX-2 activity (IC₅₀ >1,000 μM for both isoforms), the salicylate component contributes the peripheral anti-inflammatory effect necessary for treating inflammatory joint conditions [3]. This dual mechanistic coverage in a single stoichiometric entity eliminates the need for multi-component formulations with potentially variable ratios.

antirheumatic dual mechanism COX-1/COX-2 inhibition COX-3 salicylate acute articular rheumatism

Antipyrine Salicylate: Evidence-Backed Research and Industrial Application Scenarios


COX-3 Pharmacology Research: Mechanistic Probe for Central Analgesic Pathways

Antipyrine salicylate serves as a valuable research tool for studying COX-3-mediated central analgesic mechanisms. The antipyrine moiety provides selective COX-3 inhibition (IC₅₀ = 863 μM) with negligible COX-1/COX-2 activity, enabling investigators to dissect COX-3-dependent pathways without confounding peripheral COX-1/COX-2 inhibition [1]. This is particularly valuable when the research objective requires a compound with CNS penetration capability combined with a defined COX-3 inhibitory signature distinct from acetaminophen (COX-3 IC₅₀ = 460 μM) or dipyrone (COX-3 IC₅₀ = 52 μM) [1]. The pre-formed salicylate salt ensures stoichiometric consistency in dosing, eliminating the variability inherent in preparing ad hoc mixtures of antipyrine base and salicylic acid.

Formulation Development: Modified-Release Prototyping Leveraging Low Aqueous Solubility

The uniquely low aqueous solubility of antipyrine salicylate (1 g/200 mL, ~5 mg/mL) relative to the freely soluble antipyrine base (1 g/<1 mL) makes it an ideal candidate for sustained-release or suspension-based analgesic formulations [2]. The 200-fold solubility differential provides a built-in dissolution-rate-limiting mechanism that can be exploited for extended drug delivery without the need for complex matrix systems. Additionally, the modulated GI absorption profile documented for antipyrine-salicylic acid complexes—with reduced first-hour blood concentration—may be advantageous for formulations targeting attenuated Cₘₐₓ and prolonged therapeutic plasma levels [3].

Analytical Reference Standard and QC Method Development

Antipyrine salicylate's well-characterized non-aqueous titration behavior—titrating cleanly as a single equivalent with 0.1 N perchloric acid in glacial acetic acid at an accuracy of 0.05–0.2%—makes it suitable as a reference standard for method validation and quality control of pyrazolone-containing pharmaceutical preparations [4]. Unlike aminopyrine or sulpyrine, which exhibit complex multi-equivalent or obscure endpoint behavior, antipyrine salicylate provides a straightforward, high-precision assay endpoint that facilitates batch release testing and stability monitoring [4].

Veterinary Analgesic/Antipyretic Research and Formulation

Antipyrine salicylate is documented for veterinary use as an analgesic and antipyretic in dogs [2]. The compound's dual mechanism—COX-3-mediated central analgesia plus COX-1/COX-2-mediated peripheral anti-inflammatory action—addresses both pain and inflammation in a single agent, simplifying veterinary dosing regimens [1]. The physicochemical properties (mp 91–92 °C; crystalline solid; stable under long-term cool, dry storage) support formulation into veterinary dosage forms, and its classification as a non-narcotic analgesic provides a regulatory pathway distinct from controlled substances [2].

Quote Request

Request a Quote for Antipyrine salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.